Cas no 86188-26-3 ((2,5-Dimethylphenyl)methanesulfonyl chloride)

86188-26-3 structure
Produktname:(2,5-Dimethylphenyl)methanesulfonyl chloride
CAS-Nr.:86188-26-3
MF:C9H11ClO2S
MW:218.700440645218
MDL:MFCD12403400
CID:4717837
PubChem ID:50742524
(2,5-Dimethylphenyl)methanesulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2,5-dimethylphenyl)methanesulfonyl chloride
- (2,5-Dimethylphenyl)methanesulfonyl chloride
-
- MDL: MFCD12403400
- Inchi: 1S/C9H11ClO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3
- InChI-Schlüssel: HWMTXXADUWPFSI-UHFFFAOYSA-N
- Lächelt: ClS(CC1C=C(C)C=CC=1C)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 218.017
- Monoisotopenmasse: 218.017
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 255
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 42.5
(2,5-Dimethylphenyl)methanesulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-273547-0.5g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95.0% | 0.5g |
$397.0 | 2025-03-20 | |
Enamine | EN300-273547-1g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 1g |
$414.0 | 2023-09-10 | ||
Enamine | EN300-273547-10g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 10g |
$1778.0 | 2023-09-10 | ||
Ambeed | A1086101-1g |
(2,5-Dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95% | 1g |
$1645.0 | 2024-04-17 | |
Enamine | EN300-273547-5.0g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-20 | |
Enamine | EN300-273547-0.25g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95.0% | 0.25g |
$381.0 | 2025-03-20 | |
Enamine | EN300-273547-1.0g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95.0% | 1.0g |
$414.0 | 2025-03-20 | |
Enamine | EN300-273547-0.05g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95.0% | 0.05g |
$348.0 | 2025-03-20 | |
Enamine | EN300-273547-10.0g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-20 | |
Enamine | EN300-273547-2.5g |
(2,5-dimethylphenyl)methanesulfonyl chloride |
86188-26-3 | 95.0% | 2.5g |
$810.0 | 2025-03-20 |
(2,5-Dimethylphenyl)methanesulfonyl chloride Verwandte Literatur
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
86188-26-3 ((2,5-Dimethylphenyl)methanesulfonyl chloride) Verwandte Produkte
- 1823230-11-0(Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-4-oxo-, 1,1-dimethylethyl ester)
- 765211-01-6(2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid)
- 1423024-08-1(4-amino-5-morpholino-pentanoic acid;dihydrochloride)
- 65148-70-1(2-hydroxy-2-(3-methylphenyl)acetic acid)
- 10446-06-7((8-Chloro-1-naphthyl)methanol)
- 799832-29-4(2-amino-N-(4-chlorophenyl)methyl-1-(furan-2-yl)methyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)
- 2484889-24-7(1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene)
- 2228562-88-5(1-(2-cyclopentylpropan-2-yl)cyclopropan-1-amine)
- 42806-92-8(tert-Butyl 2-(4-hydroxyphenoxy)acetate)
- 1710472-48-2(4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86188-26-3)(2,5-Dimethylphenyl)methanesulfonyl chloride

Reinheit:99%
Menge:1g
Preis ($):1480.0